molecular formula C23H24N4O4S B2663638 Methyl 4-oxo-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946329-99-3

Methyl 4-oxo-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2663638
CAS RN: 946329-99-3
M. Wt: 452.53
InChI Key: XXSYZZOZDNSAGT-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazoline, a type of heterocyclic compound. Quinazolines are known to possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities . This particular compound has a phenylpiperazine group attached, which is often found in compounds with psychoactive properties.


Molecular Structure Analysis

The molecular formula of this compound is C25H29N5O4S, and it has a molecular weight of 495.6. It contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a pyrimidine ring.

Scientific Research Applications

Synthesis and Characterization

Compounds with complex structures similar to the one inquired about have been synthesized and characterized, demonstrating the ongoing interest in developing novel chemical entities for potential therapeutic applications. For instance, the synthesis and molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been reported, showcasing the interest in quinolone derivatives for their unique properties and potential applications (Rudenko et al., 2013).

Biological Activity and Potential Applications

  • Antibacterial and Antifungal Properties : Quinazolinone derivatives have been studied for their antimicrobial activities. A clubbed quinazolinone and 4-thiazolidinone compound series showed potential as antimicrobial agents against various bacterial and fungal strains, suggesting the utility of such structures in designing new antimicrobial agents (Desai et al., 2011).

  • Inhibition of Tyrosine Kinases : The quinazolinone scaffold has been identified as a potent inhibitor for tyrosine kinases like VEGFR-2 and EGFR, which are critical targets in cancer therapy. A new quinazolinone-based derivative demonstrated potent dual inhibitory activity towards these enzymes, highlighting the potential for such compounds in developing anticancer therapies (Riadi et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many quinazoline derivatives exert their effects by interacting with enzymes or receptors in the body. For example, some quinazoline derivatives are known to inhibit enzymes like thymidylate synthase and tyrosine kinase .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-oxo-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves the condensation of 4-phenylpiperazine with ethyl acetoacetate, followed by cyclization with thiourea and subsequent esterification with methyl chloroformate.", "Starting Materials": [ "4-phenylpiperazine", "ethyl acetoacetate", "thiourea", "methyl chloroformate" ], "Reaction": [ "4-phenylpiperazine is condensed with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-oxo-3-(4-phenylpiperazin-1-yl)propyl ethyl acetoacetate.", "Thiourea is added to the reaction mixture and the resulting mixture is heated to form the corresponding 2-thioxo-1,2,3,4-tetrahydroquinazoline intermediate.", "The intermediate is then esterified with methyl chloroformate in the presence of a base such as triethylamine to form the final product, Methyl 4-oxo-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] }

CAS RN

946329-99-3

Molecular Formula

C23H24N4O4S

Molecular Weight

452.53

IUPAC Name

methyl 4-oxo-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C23H24N4O4S/c1-31-22(30)16-7-8-18-19(15-16)24-23(32)27(21(18)29)10-9-20(28)26-13-11-25(12-14-26)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,24,32)

InChI Key

XXSYZZOZDNSAGT-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

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